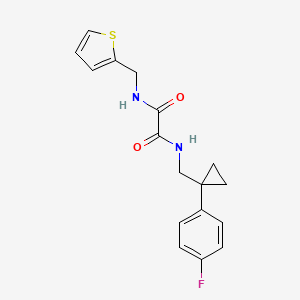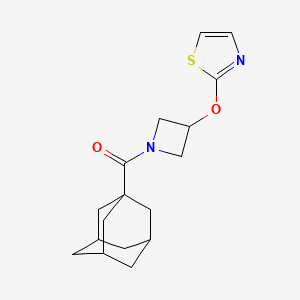
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of Adamantane, which is a cyclic organic compound that has been studied extensively for its pharmacological properties. The synthesis method of this compound involves several steps, and it has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
Novel Tetrahydropyrimidine–Adamantane Hybrids as Anti-inflammatory Agents
Research by Kalita et al. (2015) focused on the synthesis and biological evaluation of novel tetrahydropyrimidine–adamantane hybrids, where compounds exhibited excellent and promising anti-inflammatory activities. This study underscores the potential therapeutic applications of adamantane derivatives in treating inflammation-related conditions (Kalita et al., 2015).
Development of Adamantyl-Imidazolo-Thiadiazoles as Anti-Tuberculosis Agents
Anusha et al. (2015) described a 'green' synthesis protocol for developing 6-(adamantan-1-yl)-2-substituted-imidazo[2,1-b][1,3,4]thiadiazoles (AITs), targeting sterol 14α-demethylase (CYP51) in M. tuberculosis. Among the compounds tested, one showed potent inhibitory activity, comparable to standard drugs, highlighting adamantane derivatives' potential in tuberculosis treatment (Anusha et al., 2015).
Exploration of Adamantane-Derived Indoles as Cannabimimetic Drugs
Banister et al. (2013) synthesized and evaluated adamantane-derived indoles for their cannabimimetic potency, revealing significant bioactivity at CB1 and CB2 receptors. This study provides insights into the psychoactive properties of adamantane compounds and their potential for developing new therapeutic agents (Banister et al., 2013).
Antimicrobial and Anti-Proliferative Activities of Adamantane Derivatives
Al-Mutairi et al. (2019) investigated the antimicrobial activity of 4-(adamantan-1-yl)-3-thiosemicarbazides and related derivatives against various bacteria and Candida albicans. Additionally, some compounds demonstrated significant anti-proliferative activity against human tumor cell lines, emphasizing adamantane derivatives' potential as antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Propriétés
IUPAC Name |
1-adamantyl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-15(19-9-14(10-19)21-16-18-1-2-22-16)17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFMNMGZXZQSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N4CC(C4)OC5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-Adamantan-1-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)
![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)
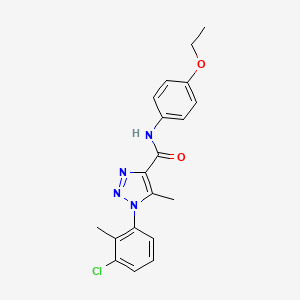
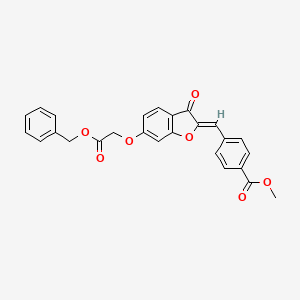
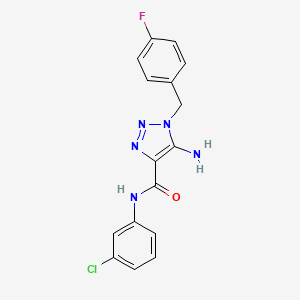
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399379.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2399380.png)
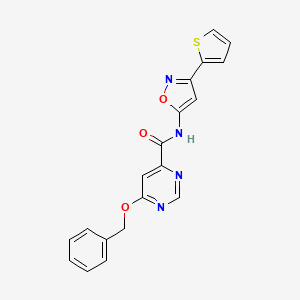
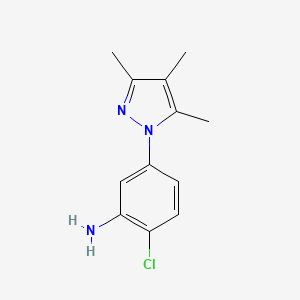
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2399385.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399386.png)
![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2399390.png)
![3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile](/img/structure/B2399391.png)
